

Fura-PE3 Imaging in Brain Slices: Application Notes and Protocols

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Compound of Interest

Compound Name: Fura-PE3

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Introduction

Fura-PE3 is a ratiometric calcium indicator that offers significant advantages for monitoring intracellular calcium dynamics in brain slices, particularly for long-term imaging studies. As a derivative of Fura-2, **Fura-PE3** retains the desirable spectral properties for ratiometric imaging (excitation at 340 nm and 380 nm, emission around 510 nm) while exhibiting improved cytosolic retention and reduced compartmentalization. This makes it an ideal tool for researchers investigating neuronal signaling pathways, synaptic plasticity, and the effects of pharmacological agents on calcium homeostasis in the complex environment of brain tissue.

This document provides detailed application notes and protocols for the use of **Fura-PE3** acetoxymethyl (AM) ester in acute and organotypic brain slice preparations.

Advantages of Fura-PE3 over Fura-2

Fura-PE3 was developed to address some of the key limitations of its predecessor, Fura-2. The primary advantages include:

- **Improved Cytosolic Retention:** **Fura-PE3** is a zwitterionic indicator at physiological pH, which significantly reduces its leakage from the cell compared to the polyanionic Fura-2. This allows for stable, long-term imaging experiments with minimal loss of fluorescent signal.

- **Reduced Compartmentalization:** Fura-2 is known to sequester into intracellular organelles over time, leading to a non-uniform cytosolic distribution and potential artifacts in calcium measurements. **Fura-PE3** shows a markedly reduced tendency for compartmentalization, resulting in a more accurate representation of cytosolic calcium levels.

These properties make **Fura-PE3** particularly well-suited for experiments requiring prolonged imaging periods, such as studies of slow synaptic events, network oscillations, or the long-term effects of drug application.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for **Fura-PE3** imaging in brain slices, compiled from various experimental protocols. These values should be considered as a starting point and may require optimization for specific experimental conditions.

Table 1: **Fura-PE3** AM Stock Solution Preparation

Component	Quantity for 50 µg Fura-PE3 AM	Final Concentration
Fura-PE3 AM	50 µg	4 mM
High-Quality Anhydrous DMSO	9 µL	-
Pluronic F-127 (20% in DMSO)	1 µL	-

Note: Vortex the stock solution thoroughly for at least 10 minutes to ensure complete dissolution.

Table 2: Brain Slice Loading Parameters for **Fura-PE3** AM

Parameter	Acute Brain Slices (Young Animals)	Acute Brain Slices (Adult Animals)	Organotypic Slice Cultures
Slice Thickness	300-400 μ m	300-400 μ m	~200-300 μ m
Final Fura-PE3 AM Concentration	5-10 μ M	10-20 μ M	2-5 μ M
Incubation Temperature	35-37°C	35-37°C	37°C (in incubator)
Incubation Time	30-60 minutes	60-120 minutes	30-45 minutes
Post-Loading Incubation	30 minutes at room temperature in ACSF	30 minutes at room temperature in ACSF	30 minutes in culture medium at 37°C

Table 3: Ratiometric Imaging Parameters

Parameter	Typical Value
Excitation Wavelength 1	340 nm
Excitation Wavelength 2	380 nm
Emission Wavelength	510 nm
Resting 340/380 Ratio (Neurons)	~0.2 - 0.5
Stimulated 340/380 Ratio (e.g., with Glutamate or high K+)	Can increase by 2 to 10-fold

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices from rodents, a common method for electrophysiological and imaging studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Anesthetized animal (e.g., mouse or rat)

- Ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution (e.g., high-sucrose or NMDG-based solution)
- Oxygenated (95% O₂ / 5% CO₂) Artificial Cerebrospinal Fluid (ACSF)
- Vibrating microtome (vibratome)
- Dissection tools
- Recovery chamber

Procedure:

- Anesthetize the animal according to approved institutional protocols.
- Perfuse the animal transcardially with ice-cold, oxygenated cutting solution.
- Rapidly dissect the brain and place it in the ice-cold, oxygenated cutting solution.
- Mount the brain onto the vibratome stage.
- Cut slices of the desired thickness (typically 300-400 µm) in the ice-cold, oxygenated cutting solution.
- Transfer the slices to a recovery chamber containing oxygenated ACSF at 32-35°C for at least 30-60 minutes.
- After the initial recovery period, slices can be maintained at room temperature in oxygenated ACSF for several hours.

Protocol 2: Fura-PE3 AM Loading in Acute Brain Slices

This protocol details the bulk loading of **Fura-PE3** AM into acute brain slices.^{[4][5]}

Materials:

- Prepared acute brain slices in ACSF
- **Fura-PE3** AM stock solution (4 mM in DMSO/Pluronic F-127)

- Loading chamber
- Oxygenated ACSF

Procedure:

- Prepare a loading solution by diluting the **Fura-PE3** AM stock solution in oxygenated ACSF to the desired final concentration (e.g., 5-20 μM).
- Transfer the brain slices into a loading chamber containing the **Fura-PE3** AM loading solution.
- Incubate the slices at 35-37°C for the appropriate duration (see Table 2), ensuring continuous oxygenation. The chamber should be protected from light.
- After incubation, carefully transfer the slices to a chamber with fresh, oxygenated ACSF at room temperature.
- Allow the slices to de-esterify the dye for at least 30 minutes before starting the imaging experiment.

Protocol 3: Ratiometric Calcium Imaging

This protocol outlines the general procedure for acquiring ratiometric calcium imaging data from **Fura-PE3** loaded brain slices.^{[4][6][7]}

Materials:

- **Fura-PE3** loaded brain slice
- Recording chamber for microscopy
- Perfusion system with oxygenated ACSF
- Fluorescence microscope equipped with:
 - A light source capable of rapidly switching between 340 nm and 380 nm excitation.
 - Appropriate filter sets for **Fura-PE3** (Excitation: 340/380 nm, Emission: ~510 nm).

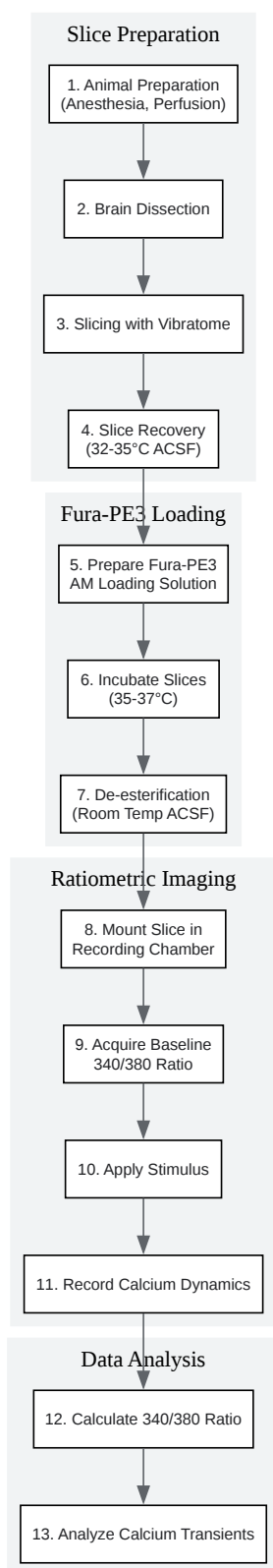
- A sensitive camera (e.g., sCMOS or EMCCD).
- Image acquisition and analysis software.

Procedure:

- Transfer a loaded brain slice to the recording chamber on the microscope stage.
- Continuously perfuse the slice with oxygenated ACSF at a stable flow rate and temperature.
- Locate the region of interest (e.g., hippocampus, cortex) under the microscope.
- Set up the imaging parameters in the acquisition software, including exposure time, frame rate, and the sequence of 340 nm and 380 nm excitation.
- Acquire a baseline recording of the 340/380 nm fluorescence ratio in the resting state.
- Apply experimental stimuli (e.g., electrical stimulation, pharmacological agents) and record the changes in the 340/380 nm ratio.
- For analysis, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation for each time point. Changes in this ratio reflect changes in intracellular calcium concentration.

Visualizations

Experimental Workflow

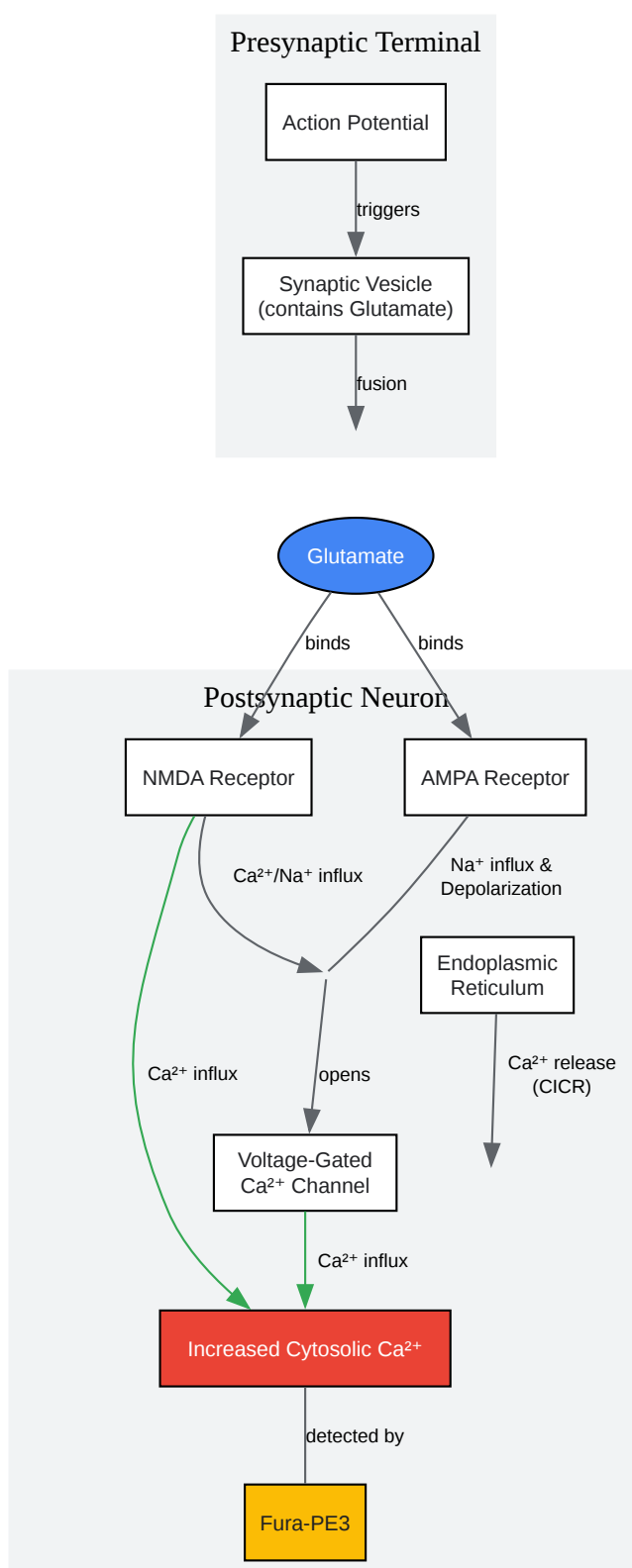


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Caption: Experimental workflow for **Fura-PE3** imaging in brain slices.

Glutamate Receptor-Mediated Calcium Influx

A common application of **Fura-PE3** imaging in brain slices is to study calcium signaling in response to neurotransmitter receptor activation. The following diagram illustrates a simplified pathway of glutamate-mediated calcium influx in a postsynaptic neuron.^{[8][9][10]}



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Caption: Glutamate receptor activation leading to postsynaptic calcium increase.

Troubleshooting

Problem: Weak or no fluorescent signal.[\[11\]](#)

- Possible Cause: Incomplete de-esterification of **Fura-PE3** AM.
 - Solution: Increase the post-loading incubation time to allow for complete enzymatic cleavage of the AM ester.
- Possible Cause: Poor dye loading.
 - Solution: Increase the **Fura-PE3** AM concentration or the incubation time. For older animals, a longer incubation period is often necessary. Ensure adequate oxygenation during loading.[\[12\]](#)
- Possible Cause: Photobleaching.
 - Solution: Reduce the intensity and duration of the excitation light. Use a more sensitive camera to allow for lower light levels.

Problem: High background fluorescence.

- Possible Cause: Incomplete washout of extracellular dye.
 - Solution: Ensure thorough washing of the slice with fresh ACSF after loading.
- Possible Cause: Cell death leading to dye leakage.
 - Solution: Ensure the brain slice preparation and maintenance are optimal to maintain cell health. Check the viability of the slices.

Problem: Uneven loading across the slice.

- Possible Cause: Inefficient diffusion of the dye into the center of the slice.
 - Solution: Ensure the slice is fully submerged and that the loading solution is well-circulated. For thicker slices, a longer incubation time may be required.

Problem: Rapid loss of fluorescence during imaging.

- Possible Cause: Dye leakage from the cells.
 - Solution: While **Fura-PE3** has improved retention, some leakage can still occur. Ensure imaging is performed at a physiological temperature that is not excessively high.
- Possible Cause: Phototoxicity leading to cell membrane damage.
 - Solution: Minimize exposure to the excitation light. Use neutral density filters to reduce light intensity.

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